9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride
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Overview
Description
9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;dihydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a benzothiepine moiety, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;dihydrochloride involves multiple steps, including the formation of the piperazine ring and the introduction of the sulfonamide group. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, followed by deprotection and selective intramolecular cyclization.
Aza-Michael addition: This involves the reaction of protected 1,2-diamines with sulfonium salts under basic conditions to form chiral piperazines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the hydroxyethyl group.
Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazines, sulfonamides, and fluorinated compounds.
Scientific Research Applications
9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Biology: The compound is used in biological studies to understand its effects on cellular processes and molecular pathways.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways in cancer and neurological diseases.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: An antipsychotic medication that contains a piperazine moiety.
Uniqueness
9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzobbenzothiepine-3-sulfonamide;dihydrochloride is unique due to its combination of a fluorine atom, a hydroxyethyl group, and a sulfonamide group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
85195-85-3 |
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Molecular Formula |
C22H30Cl2FN3O3S2 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C22H28FN3O3S2.2ClH/c1-24(2)31(28,29)18-5-6-21-19(15-18)20(26-9-7-25(8-10-26)11-12-27)13-16-3-4-17(23)14-22(16)30-21;;/h3-6,14-15,20,27H,7-13H2,1-2H3;2*1H |
InChI Key |
ZCYQHPCYZKJAFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F.Cl.Cl |
Origin of Product |
United States |
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